5,6,11,12-Tetrahydrocriseno

Descripción general

Descripción

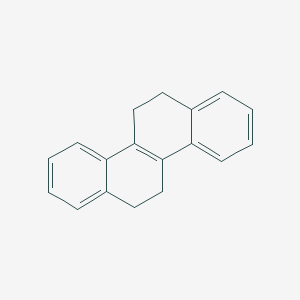

5,6,11,12-Tetrahydrochrysene is a carbotetracyclic compound with the molecular formula C₁₈H₁₆. It is a derivative of chrysene, a polycyclic aromatic hydrocarbon. This compound is notable for its structural complexity and its role in various scientific research applications, particularly in the study of estrogen receptors .

Aplicaciones Científicas De Investigación

Estrogen Receptor Research

Selective Estrogen Receptor Modulation

5,6,11,12-Tetrahydrochrysene has been extensively studied for its role as a selective estrogen receptor modulator (SERM). It exhibits distinct agonistic and antagonistic properties towards estrogen receptors (ERs), particularly ERα and ERβ. Research indicates that THC acts as an antagonist to ERβ while functioning as an agonist for ERα, which is crucial for understanding its potential therapeutic roles in conditions like breast cancer and osteoporosis .

Binding Affinity Studies

Docking studies have demonstrated that THC can bind effectively to the estrogen receptor's binding pocket. The binding affinities of various tetrahydrochrysene derivatives were assessed using computational methods, revealing significant interactions with key amino acids within the receptor domains. This information is vital for developing new SERMs that can selectively activate or inhibit these receptors .

Neuroprotective Effects

Neuroprotection Against Glutamate Toxicity

Recent studies have highlighted the neuroprotective effects of R,R-tetrahydrochrysene against glutamate-induced cell death. This compound has been shown to mitigate excitotoxicity and oxidative stress in neural cells. Specifically, it enhances intracellular glutathione levels and superoxide dismutase activity, providing a protective effect against oxidative damage . These findings suggest potential applications in neurodegenerative diseases where excitotoxicity plays a critical role.

Metabolic Studies

Impact on Insulin Secretion and β-cell Survival

Research has explored the effects of THC on pancreatic β-cells, particularly in the context of diabetes. Studies indicate that THC can influence insulin secretion and protect β-cells from apoptosis induced by oxidative stress. This property could be beneficial in developing treatments for diabetes by enhancing β-cell survival and function .

Synthesis and Structural Studies

Asymmetric Synthesis Techniques

The synthesis of tetrahydrochrysene derivatives involves complex chemical processes that have been optimized over time. Recent methodologies focus on asymmetric synthesis to produce specific stereoisomers that exhibit desired biological activities. This aspect is crucial for tailoring compounds for specific research applications .

Data Summary Table

Case Studies

-

Estrogen Receptor Modulation

- A study demonstrated that THC derivatives showed varying degrees of binding affinities towards ERα and ERβ, indicating their potential as selective modulators in hormone-related therapies.

-

Neuroprotection Research

- In vitro experiments with R,R-tetrahydrochrysene revealed a dose-dependent neuroprotective effect against glutamate toxicity in rat cortical cells, suggesting its application in treating neurodegenerative disorders.

-

Diabetes Research

- Experimental models indicated that THC treatment improved insulin secretion in response to glucose stimulation while protecting pancreatic β-cells from cytokine-induced apoptosis.

Mecanismo De Acción

Target of Action

The primary target of 5,6,11,12-Tetrahydrochrysene (THC) is the estrogen receptor (ER) . The estrogen receptor is a type of protein within cells that is activated by the hormone estrogen. It plays a crucial role in the regulation of gene expression and affects various biological processes including cell growth and differentiation .

Mode of Action

THC interacts with its target, the estrogen receptor, by binding to it with high affinity . This binding stimulates the transcriptional activity of the receptor . The THC molecules are based on a rigidified stilbene-like structure and embody electron-donor (hydroxyl) and electron-acceptor groups (nitrile, amide, ester, or ketone) that afford efficient, long wavelength, and environment-sensitive fluorescence .

Pharmacokinetics

The physical and chemical properties of thc, such as its density (114g/cm3), boiling point (3778ºC at 760 mmHg), and molecular weight (23232000), may influence its pharmacokinetic properties .

Result of Action

The result of THC’s action is the visualization of the estrogen receptor in living cells . The strong fluorescence of the THC permits visualization, using conventional epifluorescence microscopy, of ER in transfected Cos-7 cells that express elevated levels of receptor . This staining is specific for ER, as it coincides with the distribution of receptor as determined by indirect immunofluorescence analysis using an ER-specific monoclonal antibody .

Análisis Bioquímico

Biochemical Properties

5,6,11,12-Tetrahydrochrysene interacts with estrogen receptors (ERs) in scientific research . It has a 10-fold higher affinity for ERβ relative to ERα . It acts as an ERα agonist and as an ERβ antagonist .

Cellular Effects

5,6,11,12-Tetrahydrochrysene exerts opposite effects on the transcriptional activity of the two estrogen receptor (ER) subtypes, ER alpha and ER beta . It acts as an ER alpha agonist and as an ER beta antagonist .

Molecular Mechanism

The molecular mechanism of 5,6,11,12-Tetrahydrochrysene involves its interaction with estrogen receptors. It stabilizes a conformation of the ER alpha ligand binding domain (LBD) that permits coactivator association and a conformation of the ER beta LBD that prevents coactivator association .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrahydrochrysene typically involves the hydrogenation of chrysene. One common method involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures. The reaction proceeds as follows: [ \text{Chrysene} + 2H_2 \xrightarrow{\text{Pd/C}} \text{5,6,11,12-Tetrahydrochrysene} ]

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

5,6,11,12-Tetrahydrochrysene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Further hydrogenation can reduce the compound to more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

Reduction: More saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives

Comparación Con Compuestos Similares

Similar Compounds

Chrysene: The parent compound, a polycyclic aromatic hydrocarbon.

5,11-Diethyl-5,6,11,12-tetrahydrochrysene: A derivative with ethyl groups at positions 5 and 11.

2,8-Dihydroxy-5,6,11,12-tetrahydrochrysene: A hydroxylated derivative.

Uniqueness

5,6,11,12-Tetrahydrochrysene is unique due to its specific binding affinity and activity towards estrogen receptors. Unlike its derivatives, which may have additional functional groups, 5,6,11,12-Tetrahydrochrysene’s structure allows it to selectively modulate estrogen receptor activity, making it a valuable tool in receptor studies .

Actividad Biológica

5,6,11,12-Tetrahydrochrysene (THC) is a synthetic organic compound that has garnered attention for its selective biological activity, particularly in relation to estrogen receptors. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

5,6,11,12-Tetrahydrochrysene is characterized by a complex polycyclic structure that influences its biological interactions. The compound's molecular formula is , with a molar mass of approximately 266.39 g/mol. Its unique stereochemistry allows it to interact selectively with estrogen receptors (ERs), specifically ERα and ERβ.

THC exhibits a dual role as an estrogen receptor modulator :

- Agonist for Estrogen Receptor Alpha (ERα) : THC activates ERα, promoting estrogenic effects.

- Antagonist for Estrogen Receptor Beta (ERβ) : THC inhibits ERβ activity, which may have implications in conditions influenced by estrogen signaling.

This selective modulation is critical in understanding its therapeutic potential and side effects.

Binding Affinity and Selectivity

Studies have demonstrated that THC has a significantly higher binding affinity for ERβ compared to ERα. The following table summarizes the binding affinities and activities of THC and related compounds:

| Compound Name | Binding Affinity (nM) | ERα Activity | ERβ Activity | Unique Features |

|---|---|---|---|---|

| 5,6,11,12-Tetrahydrochrysene | 10.5 (ERα), 2.0 (ERβ) | Agonist | Antagonist | High selectivity for ERβ |

| (R,R)-Tetrahydrochrysene | 15.0 (ERα), 4.5 (ERβ) | Agonist | Antagonist | Passive antagonist properties |

| Propylpyrazoletriol | 8.0 (ERα), 1.5 (ERβ) | Agonist | Agonist | Selective for ERβ |

| Diarylpropionitrile | 12.0 (ERα), 3.0 (ERβ) | Agonist | Antagonist | Distinct pharmacological profile |

Study on Lipolysis Regulation

A study investigated the role of estrogen in regulating lipolysis through the modulation of adrenergic receptors in adipose tissue. The findings indicated that THC could potentially lower lipolytic responses by increasing the number of antilipolytic α2A-adrenergic receptors in adipose tissue . This suggests that THC may influence metabolic processes related to fat storage and mobilization.

Estrogenic Activity Assessment

In another study assessing the estrogenic activity of various tetrahydrochrysene derivatives, it was found that THC acted as an agonist on ERα while exhibiting antagonistic properties on ERβ . This dual action supports its potential use in treating conditions like hormone-sensitive cancers where selective receptor modulation could be beneficial.

Potential Therapeutic Applications

Given its selective action on estrogen receptors, THC may have several therapeutic applications:

- Hormone Replacement Therapy : Its ability to selectively activate ERα while inhibiting ERβ could provide a safer alternative for hormone replacement therapies.

- Cancer Treatment : The antagonistic effect on ERβ may help in managing estrogen-dependent tumors by reducing proliferative signals mediated by this receptor.

- Metabolic Disorders : By influencing lipolysis and fat metabolism, THC could be explored for its potential benefits in obesity and metabolic syndrome management.

Propiedades

IUPAC Name |

5,6,11,12-tetrahydrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1-8H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZDIQPEOJSBLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CCC3=CC=CC=C32)C4=CC=CC=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172333 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18930-97-7 | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018930977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6,11,12-Tetrahydrochrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.